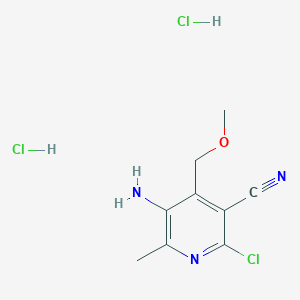

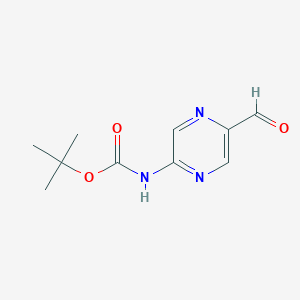

![molecular formula C18H14N2O4 B1438520 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170547-62-2](/img/structure/B1438520.png)

3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, involves various methods. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is complex, with a pyridazin-3-yl group attached to a benzoic acid group via a methoxyphenoxy linker.Chemical Reactions Analysis

The chemical reactions involving 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid are diverse. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .Scientific Research Applications

Cardiovascular Research

This compound has been explored for its potential in cardiovascular drug development. Its pyridazinone core is associated with antihypertensive properties, which can be beneficial in treating conditions like hypertension .

Antimicrobial Activity

Research indicates that derivatives of pyridazinone, such as 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid , exhibit antimicrobial efficacy. This makes them candidates for developing new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound make it a subject of interest in the development of treatments for chronic inflammatory diseases. It could potentially be used to alleviate symptoms in conditions such as arthritis .

Analgesic Effects

Studies suggest that pyridazinone derivatives can act as analgesics . This compound could be part of research into new pain management medications, especially for chronic pain relief .

Antidiabetic Potential

The compound’s influence on metabolic pathways has been studied for its antidiabetic effects. It could play a role in the synthesis of drugs aimed at managing diabetes mellitus .

Anticancer Research

There is interest in the compound’s anticancer properties. Its ability to inhibit certain cellular processes could make it a valuable tool in cancer research, particularly in the search for novel chemotherapy agents .

Neurological Disorders

The compound has been associated with activity relevant to neurological disorders. It could be used in the development of drugs targeting neurodegenerative diseases or conditions affecting the central nervous system .

Agrochemical Applications

Beyond medical applications, this compound has also been used in agrochemical research. Its properties could contribute to the development of new pesticides or herbicides .

properties

IUPAC Name |

3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-23-15-7-2-3-8-16(15)24-17-10-9-14(19-20-17)12-5-4-6-13(11-12)18(21)22/h2-11H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLCZWUASQVEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)

![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)

![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)

![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)